4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound with applications across various scientific disciplines. Its unique structure features a dihydroquinoline moiety, a sulfonyl group, and a benzo[d]thiazole, making it a versatile molecule for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step process. The preparation often starts with the formation of the dihydroquinoline ring through cyclization reactions, followed by the introduction of the sulfonyl group via sulfonation. The final step usually involves coupling the benzo[d]thiazole moiety to complete the benzamide structure. Common reagents include quinoline derivatives, sulfonyl chlorides, and various coupling agents under controlled conditions like specific temperatures and pH levels.
Industrial Production Methods
Industrial production might leverage more efficient catalytic processes to streamline the synthesis. This can involve using specific catalysts to facilitate the cyclization and coupling reactions, as well as continuous flow techniques to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the quinoline and thiazole rings, yielding oxides and other derivatives.
Reduction: : Reduction reactions can target the sulfonyl group to produce sulfoxides or sulfonamides.
Substitution: : Substitution reactions are common, especially at the benzamide and quinoline sites, where various substituents can be introduced to modify the compound's properties.
Common Reagents and Conditions
Oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents are frequently used. Reaction conditions vary but often involve solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to 100°C.
Major Products
Scientific Research Applications
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide has wide-ranging applications:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or a binding agent in biochemical assays.
Medicine: : Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: : Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets:
Molecular Targets and Pathways: : It binds to enzymes or receptors, inhibiting their activity or altering signal transduction pathways. For instance, it can inhibit key enzymes in metabolic pathways or block receptor sites, preventing the activation of specific biological responses.
Comparison with Similar Compounds
Similar compounds include:
4-(1,2,3,4-tetrahydroquinolin-4-ylsulfonyl)-N-(benzothiazol-2-yl)benzamide
4-((2,3-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methylbenzo[d]thiazol-2-yl)benzamide
Uniqueness
The uniqueness of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide lies in its combination of structural moieties, which provide a distinct set of chemical properties and biological activities not seen in other similar compounds.
Hope this breakdown was helpful
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-14-21-23(15-17(16)2)32-25(26-21)27-24(29)19-9-11-20(12-10-19)33(30,31)28-13-5-7-18-6-3-4-8-22(18)28/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUPJLKPVCQOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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